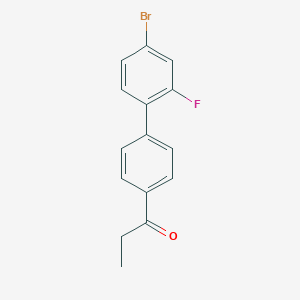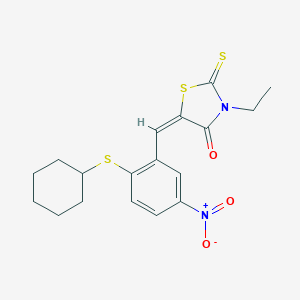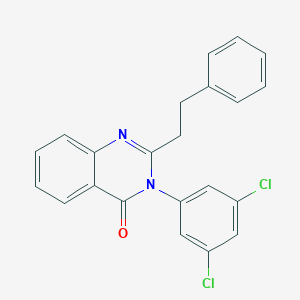![molecular formula C25H24O4S B371359 [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate CAS No. 331461-34-8](/img/structure/B371359.png)
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate” is a chemical compound with the molecular formula C25H24O4S . It has a molecular weight of 420.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name, InChI, InChIKey, and Canonical SMILES are provided in the PubChem database . The exact mass and monoisotopic mass of the compound are both 420.13953042 g/mol .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has six rotatable bonds . The topological polar surface area is 68.8 Ų . The compound has 30 heavy atoms . The complexity of the compound is computed to be 679 .Wissenschaftliche Forschungsanwendungen
Plastic Scintillators Based on Polymethyl Methacrylate
A review focused on the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including the impact of different secondary solvents on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This study illustrates the importance of molecular design in developing efficient scintillation materials for radiation detection applications (Salimgareeva & Kolesov, 2005).
Degradation of Organic Compounds by Advanced Oxidation Processes
This research provides a comprehensive review of advanced oxidation processes (AOPs) for the treatment of organic compounds in water, highlighting the effectiveness of these processes in degrading persistent organic pollutants. The study emphasizes the need for continued research into AOPs to address water scarcity and pollution (Qutob et al., 2022).
Fluorescent Chemosensors Based on Organic Compounds
An investigation into 4-methyl-2,6-diformylphenol (DFP) based compounds as fluorescent chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This review underscores the role of organic molecules in developing sensitive and selective sensors for environmental monitoring and clinical diagnostics (Roy, 2021).
Environmental Concentrations and Toxicology of Synthetic Phenolic Antioxidants
A review of synthetic phenolic antioxidants (SPAs) provides insight into their widespread use, environmental occurrence, human exposure, and potential toxicity. This study calls for further research into the environmental behaviors and toxic effects of SPAs, highlighting the need for novel SPAs with reduced environmental impact (Liu & Mabury, 2020).
Neurochemistry and Neurotoxicity of Psychoactive Compounds
Research on the neurochemical effects and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") provides a comprehensive overview of the acute and long-term effects of MDMA on the brain, including its impact on serotonin systems. This study illustrates the complex interactions between psychoactive substances and brain chemistry, relevant to the broader field of psychopharmacology (Mckenna & Peroutka, 1990).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It is likely that the compound’s interaction with its targets influences several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. Preliminary research suggests that the compound may have antimicrobial activity, indicating that it could potentially be used in the treatment of certain bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it is in various environments .
Eigenschaften
IUPAC Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4S/c1-17-5-10-22(11-6-17)24(26)14-9-21-7-12-23(13-8-21)29-30(27,28)25-19(3)15-18(2)16-20(25)4/h5-16H,1-4H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJAMQNDCPTXIN-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)


![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)

![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)